1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

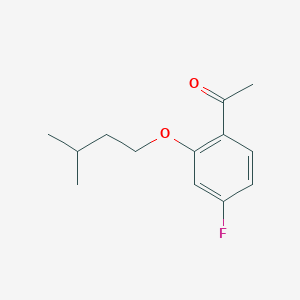

1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone is an organic compound with a complex structure that includes a fluoro-substituted phenyl ring and an isopentyloxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of sodium hydroxide and tetrabutylammonium bromide in acetone . Another approach involves the use of organometallic reagents such as magnesium or lithium to react with fluoro-substituted phenyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketone groups to alcohols.

Substitution: This reaction can replace the fluoro or isopentyloxy groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Recent studies have highlighted several promising applications of 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone in biological systems:

Anticancer Activity

Research indicates that compounds with similar structures can exhibit significant anticancer properties. For instance, derivatives of related phenyl ketones have shown to inhibit tumor cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and interference with key signaling pathways associated with cell growth and survival.

- Case Study : In vitro studies demonstrated that analogs of this compound could inhibit the proliferation of HeLa cells with IC50 values in the nanomolar range, suggesting a potent anticancer effect .

Efflux Pump Inhibition

The compound has potential applications as an efflux pump inhibitor (EPI). EPIs are critical in overcoming multidrug resistance in bacteria by enhancing the efficacy of existing antibiotics.

- Mechanism : By inhibiting bacterial efflux pumps, such compounds can increase intracellular concentrations of antibiotics, making previously resistant strains susceptible to treatment .

Pharmacological Insights

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that such compounds can achieve significant tissue concentrations, which is beneficial for their therapeutic effects.

- Toxicity Studies : While evaluating safety profiles, it was noted that certain structural modifications could reduce toxicity while maintaining efficacy. For example, alterations in the side chains were shown to modulate both pharmacological activity and safety margins .

Potential Therapeutic Applications

Given its biological activity, this compound may find applications in:

- Cancer Treatment : As a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.

- Infection Control : As a novel EPI to enhance the effectiveness of antibiotics against resistant bacterial strains.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-(2-Chloroethoxy)phenyl)ethanone: Similar structure but with a chloro group instead of a fluoro group.

1-[4-(2-Methylpropyl)phenyl]ethanone: Similar structure but with a methylpropyl group instead of an isopentyloxy group.

Uniqueness

1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone is unique due to its specific combination of a fluoro-substituted phenyl ring and an isopentyloxy group.

Actividad Biológica

1-(4-Fluoro-2-(isopentyloxy)phenyl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated aromatic ring that enhances its pharmacological profile. The presence of the isopentyloxy group may contribute to its lipophilicity, which can affect its bioavailability and interaction with biological targets.

The mechanism of action for this compound is not fully elucidated in current literature. However, similar compounds often interact with various molecular targets:

- Enzyme Inhibition : Many phenyl ketones exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The fluorine atom may enhance binding affinity to certain receptors, influencing downstream signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures possess significant antitumor properties. For instance, flavonoids have demonstrated the ability to induce apoptosis in cancer cells by targeting key regulatory enzymes (e.g., cyclin-dependent kinases) and disrupting microtubule formation .

Table 1: Antitumor Activity of Related Compounds

| Compound | Activity Type | Target Enzyme/Pathway | Reference |

|---|---|---|---|

| Flavopiridol | Anticancer | CDK-1, -2, -4, -6 | |

| This compound | Potential Anticancer | Unknown | Current Study |

Antimicrobial Activity

Similar compounds have shown efficacy against various microbial pathogens. The structural features of this compound may suggest potential as an antimicrobial agent through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting efflux pumps .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of structurally related compounds:

- Antitumor Efficacy : A study on flavonoids indicated that modifications in the aromatic ring significantly affected their ability to inhibit tumor growth. Compounds with fluorine substitutions were particularly effective in enhancing activity against specific cancer cell lines .

- Antimicrobial Properties : Research on phenolic compounds revealed that derivatives similar to this compound exhibited promising results against multidrug-resistant bacterial strains by inhibiting efflux mechanisms .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of phenolic compounds:

- Fluorine Substitution : Enhances binding affinity and metabolic stability.

- Alkoxy Groups : Improve lipophilicity, aiding in cellular uptake.

Table 2: Structure-Activity Relationships

| Functional Group | Effect on Activity | Observations |

|---|---|---|

| Fluorine | Increased binding affinity | Enhanced interaction with targets |

| Isopentyloxy | Improved bioavailability | Facilitates membrane penetration |

Propiedades

IUPAC Name |

1-[4-fluoro-2-(3-methylbutoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-9(2)6-7-16-13-8-11(14)4-5-12(13)10(3)15/h4-5,8-9H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMSAUNRJBSXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.